molecular formula C18H18Cl2FN3O B2947151 N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-19-2

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2947151
M. Wt: 382.26
InChI Key: MWBWUUGFDQJHPI-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated them for their antimicrobial and anticancer activities. The results indicated that certain compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, compound 5 showed notable anticancer activity among the synthesized compounds, albeit lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested that compounds 5 and 7 displayed good anticancer potency, potentially serving as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).

Synthesis and Evaluation for CNS Agents

Another study by Verma et al. (2017) synthesized a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and evaluated them as central nervous system (CNS) agents. The synthesized compounds were assessed for their anxiolytic and skeletal muscle relaxant activity, with compound 3h showing potent effects in these areas. Molecular docking studies revealed that the target compounds correctly docked into the binding pocket of the GABAA receptor, indicating their potential as CNS agents (Verma et al., 2017).

Antiproliferative Activity through VEGFR-2-TK Inhibition

Hassan et al. (2021) synthesized a new series of acetamide derivatives with antiproliferative activity through VEGFR-2-TK inhibition. The study found that all target compounds showed higher anticancer activity than their precursors, with certain compounds exhibiting cytotoxic activity superior to Staurosporine against the breast cancer T-47D cell line. The dihalogenated derivative was identified as particularly potent, and cell cycle analysis revealed that two compounds induced significant levels of early and late apoptosis, suggesting promising antiproliferative candidates (Hassan et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWUUGFDQJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

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